molecular formula C23H23N5O3S B2567165 4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid CAS No. 959541-70-9

4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid

Cat. No. B2567165
CAS RN: 959541-70-9
M. Wt: 449.53
InChI Key: BBMKIVDQNCXQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a class of compounds known for their versatile biological activities . The compound also contains an ethylthio group, a methyl group, a tolylcarbamoyl group, and a benzoic acid group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,4-triazolo[1,5-a]pyrimidine core is a heterocyclic structure containing multiple nitrogen atoms . The other groups attached to this core would add further complexity to the structure .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally similar to the query chemical have been synthesized and assessed for their antimicrobial efficacy. For instance, a series of thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives were prepared, showing promising antimicrobial activity (M. Said et al., 2004). Another study involving the synthesis of thiazolidinones and their condensation products also reported significant antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (V. Sodha et al., 2003).

Antitumor Applications

Although the direct antitumor applications of the specified compound were not identified in the available literature, related research indicates the potential of similar compounds in cancer treatment. For example, hydrazonoyl halides were used to synthesize a new series of compounds with structures akin to the query chemical, which were then screened for their activities against 5α-reductase, showing promising results (T. Farghaly et al., 2012). Another study synthesized a series of heterocyclic compounds with potential antibacterial and antifungal activities, indicating a broader application in managing diseases (G. K. Patel et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazolo[1,5-a]pyrimidines are known to have biological activity, and their mechanisms of action often involve interactions with biological macromolecules .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promising activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

4-[2-ethylsulfanyl-5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-32-23-26-22-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(22)27-23)15-9-11-16(12-10-15)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMKIVDQNCXQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Ethylthio)-5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid

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